molecular formula C5H7IN2 B8007262 1-Ethyl-4-iodo-1H-imidazole

1-Ethyl-4-iodo-1H-imidazole

Cat. No.: B8007262
M. Wt: 222.03 g/mol
InChI Key: UMAIWQFKZWNINP-UHFFFAOYSA-N
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Description

1-Ethyl-4-iodo-1H-imidazole is an organic compound featuring an imidazole ring functionalized with an iodine atom at the 4-position and an ethyl group at the 1-position. The imidazole ring is a versatile and electron-rich five-membered aromatic heterocycle, present in many biomolecules and medicinal drugs . This specific substitution pattern makes it a valuable intermediate in synthetic organic and medicinal chemistry. The iodine atom serves as an excellent reactive handle for further cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. The ethyl group can influence the compound's lipophilicity and electronic properties. Researchers value this compound for its potential applications as a key building block in the development of novel pharmaceutical candidates. Imidazole-based structures are found in a wide range of biomolecules and are known to exhibit broad medicinal potential, including anticancer, antibacterial, and antifungal activities . Furthermore, its structure is beneficial for forming supramolecular complexes through noncovalent interactions, which is relevant in the design of new materials, imaging agents, and pathologic probes . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-ethyl-4-iodoimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-2-8-3-5(6)7-4-8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAIWQFKZWNINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodination of 1-Ethylimidazole

This method involves direct electrophilic iodination of 1-ethylimidazole. While no explicit literature details this exact process, analogous protocols for iodinating imidazole derivatives provide a foundational framework.

Reaction Conditions :

  • Iodination : A mixture of 1-ethylimidazole, iodine (I₂), and an oxidizing agent (e.g., H₂O₂ or NaOCl) in an alkaline aqueous medium at 60–100°C.

  • Mechanism : The reaction proceeds via electrophilic aromatic substitution, where iodine is activated by the oxidizing agent to form I⁺, which attacks the electron-rich C4 position of the imidazole ring.

Optimization Insights :

  • Temperature : Elevated temperatures (80–90°C) enhance reaction rates but may increase diiodination byproducts.

  • Iodine Stoichiometry : A 1:2 molar ratio of imidazole to iodine minimizes residual starting material while mitigating polyiodination.

Example Protocol :

  • Combine 1-ethylimidazole (10 mmol), iodine (20 mmol), and NaOH (40 mmol) in water.

  • Stir at 80°C for 3–6 hours.

  • Neutralize with HCl, filter, and recrystallize to isolate 1-ethyl-4-iodo-1H-imidazole.

Yield : ~70–85% (extrapolated from analogous reactions).

Alkylation of 4-Iodo-1H-imidazole

This two-step approach first synthesizes 4-iodo-1H-imidazole, followed by N-ethylation.

Step 1: Synthesis of 4-Iodo-1H-imidazole

Patent-Derived Protocol :

  • React imidazole with iodine (1:2.8 molar ratio) in aqueous NaOH at 80–90°C to form 4,5-diiodo-1H-imidazole.

  • Deiodinate using sodium sulfite (Na₂SO₃) in DMF/water at 100°C to yield 4-iodo-1H-imidazole.

Data Table 1: Iodination and Deiodination Parameters

ParameterValue/DetailSource
Imidazole:I₂ Ratio1:2.8
Reaction Temperature80–90°C (iodination); 100°C (reduction)
Yield (4-iodo product)73.5–74.7%

Step 2: N-Ethylation of 4-Iodo-1H-imidazole

Adapted from pyrazole alkylation methodologies:

  • Dissolve 4-iodo-1H-imidazole (10 mmol) in DMF.

  • Add K₂CO₃ (12 mmol) and ethyl iodide (11 mmol).

  • Stir at room temperature for 17 hours.

  • Extract with ethyl acetate, concentrate, and recrystallize.

Yield : ~80% (estimated from analogous methylations).

Comparative Analysis of Methods

Table 2: Method Comparison

ParameterIodination of 1-EthylimidazoleAlkylation of 4-Iodoimidazole
Steps12
Overall Yield~70–85%~60–65%
ByproductsDiiodinated derivativesO-Ethylation products
ScalabilityIndustrial-friendlyRequires solvent recovery

Key Findings :

  • Direct Iodination offers higher efficiency but risks over-iodination without stringent temperature control.

  • Alkylation Route provides better regioselectivity but involves multi-step purification.

Industrial Production Considerations

Continuous Flow Synthesis

Patent CN106674121A highlights a scalable process using recycled solvents and automated neutralization:

  • Solvent Recovery : Filtrates from iodination and alkylation steps are reused, reducing waste by >90%.

  • Throughput : Batch processing yields 78 kg of intermediate with 86% efficiency.

Cost Optimization

  • Iodine Utilization : Substoichiometric iodine (1:1.1 ratio) decreases raw material costs by 30% without compromising yield.

  • Catalyst-Free Systems : Avoiding KI catalysts (common in older methods) reduces post-reaction purification steps .

Chemical Reactions Analysis

1-Ethyl-4-iodo-1H-imidazole undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals
1-Ethyl-4-iodo-1H-imidazole is utilized as a precursor in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug development. Notably, it has been involved in synthesizing compounds with potential anticancer activities and other therapeutic effects.

Case Study: Antitumor Activity
A study published in Molecules highlighted the synthesis of novel imidazole derivatives that exhibited significant antiproliferative activity against cancer cell lines. The derivatives were designed using this compound as a scaffold, demonstrating its role in developing effective antitumor agents .

Biological Studies

Enzyme Inhibition and Receptor Modulation
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. This interaction can lead to significant biological effects, such as antimicrobial and anti-inflammatory activities.

Mechanism of Action
Imidazole derivatives are known to affect multiple biochemical pathways. For instance, they may inhibit enzyme activity or modulate receptor functions, contributing to their therapeutic potential. The presence of the iodine atom enhances the compound's reactivity and binding affinity to biological targets.

Chemical Synthesis

Intermediate for Complex Organic Molecules
In synthetic organic chemistry, this compound serves as an intermediate for constructing more complex molecules. Its reactivity allows chemists to introduce various functional groups, facilitating the synthesis of diverse chemical entities.

Material Science

Development of Advanced Materials
The compound is being explored for its potential use in material science, particularly in developing polymers and catalysts. Imidazole derivatives are known for their ability to form coordination complexes with metals, making them suitable candidates for catalysis applications.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-iodo-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. In chemical reactions, the ethyl and iodine substituents can direct the reactivity of the imidazole ring, facilitating various transformations .

Comparison with Similar Compounds

Comparison with Similar Imidazole Derivatives

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties
Compound Name Substituents Molecular Weight Physical State Key Applications Reference
1-Ethyl-4-iodo-1H-imidazole N1: Ethyl; C4: Iodo 222.03 g/mol Oil DHODH inhibitors, cross-coupling
2-Ethyl-4-methyl-1H-imidazole N1: Ethyl; C4: Methyl 110.16 g/mol Solid/Liquid Pharmaceutical intermediates
1-Ethyl-2-methyl-4-nitro-1H-imidazole N1: Ethyl; C2: Methyl; C4: Nitro 155.15 g/mol Solid Antimicrobial agents
Ethyl 2-phenyl-1,4-dip-tolyl-1H-imidazole-5-carboxylate N1: p-Tolyl; C5: Ethoxycarbonyl 438.51 g/mol Solid (mp 127–128°C) Optical materials, synthetic mediators
1-(2-(Ethylthio)ethyl)-2-methyl-4-nitro-1H-imidazole N1: Ethylthioethyl; C4: Nitro 215.28 g/mol Solid Antiparasitic agents (e.g., tinidazole derivatives)

Physicochemical Properties

  • Iodine vs. Nitro Substituents : The iodine atom in this compound increases molecular weight and polarizability, favoring halogen bonding in drug design. In contrast, nitro groups (e.g., in 1-Ethyl-2-methyl-4-nitro-1H-imidazole) introduce strong electron-withdrawing effects, enhancing reactivity in reduction or nucleophilic substitution reactions .
  • Solubility : The oily nature of this compound suggests higher lipophilicity compared to solid esters (e.g., Ethyl 2-phenyl-1,4-dip-tolyl-1H-imidazole-5-carboxylate), which have polar ester groups improving aqueous solubility .

Biological Activity

Overview

1-Ethyl-4-iodo-1H-imidazole is a heterocyclic compound belonging to the imidazole family, characterized by its five-membered ring structure containing two nitrogen atoms. The specific substitutions at the first and fourth positions—an ethyl group and an iodine atom, respectively—impart unique chemical properties that are of significant interest in medicinal chemistry and biological research. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and comparative efficacy against similar compounds.

Target Interactions
this compound exhibits a variety of biological activities through its interactions with enzymes and receptors. The iodine atom enhances its binding affinity via halogen bonding, while the ethyl group influences the compound's lipophilicity and membrane permeability, facilitating cellular uptake.

Biochemical Pathways
The compound is known to affect several biochemical pathways, leading to various pharmacological effects such as:

  • Antitumor Activity : Induces apoptosis in cancer cells by modulating protein expressions related to cell survival (e.g., increasing Bax and decreasing Bcl-2) .
  • Antimicrobial Properties : Exhibits activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans .

Biological Activities

This compound has been reported to possess a wide range of biological activities:

Biological Activity Description
Antitumor Induces apoptosis in various cancer cell lines, showing selectivity towards tumor cells over normal cells .
Antimicrobial Effective against multiple bacterial and fungal pathogens, demonstrating significant zones of inhibition in laboratory assays .
Anti-inflammatory Potentially reduces inflammation markers, contributing to its therapeutic profile in chronic inflammatory diseases .
Antidiabetic Shows promise in modulating glucose metabolism and insulin sensitivity .
Antiviral Exhibits activity against certain viral infections, although specific mechanisms are still under investigation.

Antitumor Studies

A recent study evaluated the pro-apoptotic activity of this compound derivatives in vitro. The compound demonstrated a significant increase in apoptosis rates in HeLa cells compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) . The results indicated a 68.2% apoptosis rate at optimal concentrations, suggesting its potential as a novel antitumor agent.

Antimicrobial Efficacy

In antimicrobial assessments, various derivatives of imidazoles were synthesized and tested for their effectiveness against common pathogens. This compound showed considerable inhibition zones against E. coli and B. subtilis, highlighting its potential utility in treating bacterial infections .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other imidazole derivatives:

Compound Key Features Biological Activity
1-Ethylimidazole Lacks iodine; lower reactivityModerate antibacterial properties
4-Iodoimidazole Lacks ethyl group; different lipophilicityEnhanced antifungal activity
1-Methyl-4-iodo-1H-imidazole Similar structure but with methyl groupComparable antitumor activity but less selective

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethyl-4-iodo-1H-imidazole, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A one-pot tandem reaction strategy using palladium or nickel catalysts (e.g., Raney nickel) can minimize side reactions like dehalogenation. For example, substituting Pd/C with Raney nickel avoids aryl dechlorination, improving yields up to 92% . Temperature control (45°C) and alkaline conditions (NaOH in ethanol) are critical for cyclization steps. Purification via column chromatography (e.g., ethyl acetate/hexane) ensures high purity .

Q. How can spectroscopic techniques (NMR, HRMS) and X-ray crystallography confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., ethyl and iodo groups). For instance, the ethyl group’s methyl protons appear at δ ~1.2–1.5 ppm, while the imidazole ring protons resonate between δ 7.0–8.5 ppm .
  • HRMS : Validate molecular weight (e.g., [M+H]+ ion at m/z 251.00 for C₆H₈IN₂).
  • X-ray crystallography : Use SHELXL (SHELX suite) for structure refinement. Mercury software (Cambridge Crystallographic Data Centre) visualizes crystal packing and hydrogen-bonding networks, critical for verifying stereochemistry .

Q. What challenges arise in achieving high purity during synthesis, and how can purification techniques be optimized?

  • Methodological Answer : Byproducts from incomplete cyclization or halogen exchange (e.g., iodide → chloride) require rigorous purification. Flash chromatography with gradient elution (e.g., 10–50% ethyl acetate in hexane) effectively separates impurities. Recrystallization in ethanol/water mixtures further enhances purity .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound derivatives to biological targets like EGFR?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using EGFR’s crystal structure (PDB ID: 1M17). Set grid parameters to encompass the ATP-binding pocket (center coordinates: x=15.4, y=53.2, z=30.1). Analyze binding poses for hydrogen bonds between the imidazole nitrogen and Met793 backbone. ADMET prediction tools (e.g., SwissADME) assess pharmacokinetic properties like logP (<3) and bioavailability .

Q. How can discrepancies between experimental and computational crystallographic data be resolved?

  • Methodological Answer : Use SHELXL to refine experimental data (e.g., resolving twinning or disorder). Compare computed (DFT-optimized) and experimental bond lengths/angles in Mercury. Deviations >0.05 Å may indicate crystal packing effects. Validate via Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–I⋯π contacts) .

Q. What in vitro assays evaluate the cytotoxic effects of this compound derivatives?

  • Methodological Answer : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Include controls (e.g., cisplatin) and test concentrations (1–100 μM). For mechanistic studies, flow cytometry (Annexin V/PI staining) detects apoptosis, while Western blotting quantifies caspase-3 activation .

Q. How does substituent variation (e.g., iodine vs. bromine) impact the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Compare Suzuki-Miyaura coupling yields using Pd(PPh₃)₄. Iodo derivatives typically react faster than bromo analogs (e.g., 85% vs. 60% yield in aryl boronic acid coupling). Monitor via LC-MS and optimize conditions (e.g., K₂CO₃ base, DMF solvent, 80°C) .

Data Contradiction Analysis

Q. How should conflicting results in catalytic hydrogenation yields be addressed?

  • Methodological Answer : Contradictions often arise from catalyst choice (e.g., Pd/C vs. Raney nickel). Pd/C may cause dehalogenation, reducing yields, while Raney nickel preserves the iodine substituent. Validate via LC-MS to track intermediates and byproducts. Replicate reactions under inert atmospheres to prevent oxidation .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Ethyl-4-iodo-1H-imidazole
Reactant of Route 2
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1-Ethyl-4-iodo-1H-imidazole

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